molecular formula C28H26N2O7 B15194239 O-Demethyl muraglitazar CAS No. 331742-23-5

O-Demethyl muraglitazar

Cat. No.: B15194239
CAS No.: 331742-23-5
M. Wt: 502.5 g/mol
InChI Key: IDSGPTAKWHAXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Demethyl muraglitazar is a metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor agonist with affinity for both PPARα and PPARγ. Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles. its development was discontinued due to safety concerns .

Preparation Methods

The synthesis of O-Demethyl muraglitazar involves the demethylation of muraglitazar. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions typically involve refluxing the starting material with the demethylating agent in an appropriate solvent .

Chemical Reactions Analysis

O-Demethyl muraglitazar undergoes several types of chemical reactions, including:

Common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and various oxidizing agents. The major products formed from these reactions include hydroxylated and glucuronidated metabolites .

Mechanism of Action

O-Demethyl muraglitazar exerts its effects by interacting with PPARα and PPARγ receptors. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces triglycerides, and increases high-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

O-Demethyl muraglitazar is similar to other PPAR agonists, such as pioglitazone and rosiglitazone. it is unique in its dual activation of both PPARα and PPARγ receptors, which allows for simultaneous improvements in glycemic control and lipid profiles . Other similar compounds include:

Properties

CAS No.

331742-23-5

Molecular Formula

C28H26N2O7

Molecular Weight

502.5 g/mol

IUPAC Name

2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

InChI

InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33)

InChI Key

IDSGPTAKWHAXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.